S-Methyl-S-(4-chlorophenyl) sulfoximine
Description
Significance of Sulfoximine (B86345) Functional Groups in Chemical Sciences
Once a relatively niche area of study, the chemistry of sulfoximines has expanded significantly, with these sulfur-based functional groups now recognized for their valuable contributions across the chemical sciences. Their unique combination of chemical stability, physicochemical properties, and diverse reactivity has established them as a crucial component in the synthetic chemist's toolkit. researchgate.net
Sulfoximines are organosulfur compounds characterized by a hexavalent sulfur atom double-bonded to one oxygen and one nitrogen atom, and single-bonded to two carbon substituents. bohrium.com They are aza-analogues of sulfones, where one oxygen atom is replaced by a nitrogen atom. bohrium.com This structural feature imparts a range of interesting properties. researchgate.net
A key attribute of the sulfoximine moiety is its stereochemistry. The sulfur center is tetrahedral and can be a stereocenter if the two carbon substituents are different, leading to chiral sulfoximines. bohrium.com This inherent chirality is a significant feature, as stereochemistry plays a critical role in the biological activity of molecules. researchgate.net The nitrogen atom of the sulfoximine can also be substituted, providing an additional point for molecular diversification. chemrxiv.org The N-H bond in unsubstituted sulfoximines can act as a hydrogen bond donor, while the oxygen and nitrogen atoms are hydrogen bond acceptors, allowing for complex intermolecular interactions. bohrium.comnih.gov
Table 1: Key Structural Features of Sulfoximines
| Feature | Description | Implication |
| Sulfur Center | Hexavalent, tetrahedral geometry. | Can be a stable stereocenter, leading to chirality. |
| Aza-analogue | Isosteric with sulfones (S(=O)₂). | Offers different electronic and steric properties. |
| N-Substitution | The nitrogen atom can be unsubstituted (N-H) or substituted (N-R). | Provides a vector for chemical modification and tuning of properties. |
| H-Bonding | N-H group acts as a hydrogen bond donor; S=O and S=N groups act as acceptors. | Influences solubility, crystal packing, and biological target interactions. |
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance desired properties, is a cornerstone of medicinal chemistry. acs.org Sulfoximines have emerged as highly effective bioisosteres for sulfones and sulfonamides, two functional groups prevalent in many approved drugs. acs.orgdrughunter.com
The replacement of a sulfone or sulfonamide with a sulfoximine can lead to significant improvements in a drug candidate's profile. drughunter.com These enhancements may include:
Improved Physicochemical Properties: Sulfoximines can favorably modulate properties such as aqueous solubility and lipophilicity. For instance, the replacement of a sulfone with a sulfoximine in the development of the ATR inhibitor ceralasertib led to increased aqueous solubility while maintaining potency. nih.gov
Enhanced Pharmacokinetic Profiles: The introduction of a sulfoximine group can improve metabolic stability and cell permeability. bohrium.com
Novel Intellectual Property: As a more recently explored functional group in drug design, the use of sulfoximines can provide a pathway to new chemical entities with distinct intellectual property rights. nih.gov
Overcoming Liabilities: Sulfonamide-related off-target effects or toxicities can sometimes be mitigated by switching to a sulfoximine bioisostere.
Clinical candidates such as the CDK inhibitors Roniciclib and Atuveciclib exemplify the successful application of this bioisosteric replacement strategy.
The interest in sulfoximine chemistry has surged in recent years, driven by new synthetic methodologies and a growing appreciation for their utility. acs.orgnih.gov Current research is expanding beyond their role as simple bioisosteres.
Emerging trends include:
Development of Novel Synthetic Methods: Researchers are actively developing more efficient, scalable, and stereoselective methods for the synthesis of sulfoximines. nih.govmdpi.com This includes advancements in flow chemistry techniques and catalytic NH-transfer reactions. nih.gov
Construction of Complex Molecules: The nitrogen atom of the sulfoximine provides a convenient handle for further functionalization, enabling its use in the construction of complex molecular architectures, including macrocycles.
Covalent Inhibitors: The unique reactivity of specifically designed sulfoximines is being explored for the development of novel covalent inhibitors.
Auxiliaries in Asymmetric Synthesis: Chiral sulfoximines are utilized as auxiliaries to control stereochemistry in asymmetric reactions, highlighting their utility in synthetic organic chemistry beyond medicinal applications. chemrxiv.org
Overview of S-Methyl-S-(4-chlorophenyl) Sulfoximine within the Broader Sulfoximine Class
This compound is a specific sulfoximine that serves as a valuable research chemical and building block in organic synthesis. biosynth.com Its structure features a methyl group and a 4-chlorophenyl group attached to the sulfur atom, making the sulfur a potential stereocenter.
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 22132-99-6 |
| Molecular Formula | C₇H₈ClNOS |
| Molecular Weight | 189.67 g/mol |
| Canonical SMILES | CS(=N)(=O)C1=CC=C(C=C1)Cl |
As a commercially available scaffold, this compound provides researchers with a readily accessible starting material for incorporating the sulfoximine functional group into more complex target molecules. biosynth.com Its synthesis has been reported in the scientific literature, with one notable method involving an iron-catalyzed reaction published in Angewandte Chemie, achieving a high yield. chemicalbook.com
The presence of the 4-chlorophenyl group makes it a suitable substrate for various cross-coupling reactions, while the methyl group offers a different steric and electronic profile. This compound is representative of the simple, yet versatile, sulfoximine building blocks that are crucial for exploring the structure-activity relationships (SAR) in drug discovery programs and for the synthesis of novel ligands and materials. While specific, large-scale applications in developed drug candidates are not prominently documented in publicly available literature, its role as a fundamental tool in chemical research is well-established by its commercial availability and inclusion in synthetic methodology studies. biosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-imino-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKJSJPUIQNRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S Methyl S 4 Chlorophenyl Sulfoximine and Its Derivatives
General Strategies for Sulfoximine (B86345) Synthesis
The construction of the sulfoximine moiety, which features a sulfur(VI) center double-bonded to both oxygen and nitrogen, can be approached in several ways. The most common and direct method is the imidation of a corresponding sulfoxide (B87167), where a nitrogen group is transferred to the sulfur atom. nih.govacs.org Alternatively, a two-step process involving the imidation of a sulfide (B99878) to a sulfilimine, followed by oxidation, can be employed. nih.govorganic-chemistry.org More recent strategies focus on the direct, one-pot conversion of sulfides to sulfoximines, accomplishing both oxidation and imidation simultaneously. nih.govresearchgate.net Another approach involves C–S bond formation, starting from precursors like sulfinamides or sulfonimidates and coupling them with appropriate carbon-based nucleophiles or electrophiles. acs.orgacs.org
Direct Conversion of Sulfides to Sulfoximines
The direct, one-pot synthesis of NH-sulfoximines from sulfides represents a highly efficient strategy, as it bypasses the need to isolate the intermediate sulfoxide. nih.govsemanticscholar.org This transformation accomplishes both S-oxidation and S-imidation in a single step. The most common method for this direct conversion employs hypervalent iodine(III) reagents, such as PhI(OAc)₂, in combination with an ammonia (B1221849) source like ammonium (B1175870) carbamate (B1207046) or ammonium carbonate. nih.govresearchgate.net
In this process, the sulfide is more reactive than the corresponding sulfoxide, typically requiring a higher stoichiometry of the oxidant (e.g., 2.5 equivalents of PhI(OAc)₂). nih.gov The reaction proceeds with complete selectivity, yielding the sulfoximine without over-oxidation to a sulfone. semanticscholar.org This method demonstrates broad functional group tolerance and has been successfully applied to biologically relevant molecules. nih.gov Mechanistic studies suggest that the reaction likely proceeds through the initial formation of a sulfilimine, followed by rapid oxidation to the sulfoximine. researchgate.netsemanticscholar.org
Synthesis from Sulfinamides and Sulfonimidates
An alternative strategy for constructing sulfoximines involves C–S bond formation, starting from sulfinamides or their oxidized derivatives, sulfonimidates. This approach is valuable as it allows for the late-stage introduction of one of the carbon substituents attached to the sulfur atom.
From Sulfinamides: Sulfinamides can be converted to sulfoximines through direct S-alkylation or S-arylation. acs.orgresearchgate.netorganic-chemistry.org For example, copper-catalyzed cross-coupling of chiral sulfinamides with aryl boronic acids provides a stereospecific route to optically pure aryl sulfoximines. acs.org This method is highly chemoselective, with the reaction occurring at the sulfur atom rather than the nitrogen. acs.org
From Sulfonimidates: Sulfonimidates serve as versatile intermediates that can be prepared by the oxidative alkoxylation of sulfinamides. acs.orgscispace.com These sulfonimidates can then react with a variety of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to form the desired sulfoximine via nucleophilic substitution at the sulfur center. acs.org This two-step sequence (sulfinamide → sulfonimidate → sulfoximine) provides a general and flexible method for accessing a wide range of N- and S-substituted sulfoximines. acs.orgscispace.com
Asymmetric Synthesis of S-Methyl-S-(4-chlorophenyl) Sulfoximine and Chiral Analogs
The synthesis of chiral sulfoximines, including this compound, is a significant area of research due to their increasing application in medicinal chemistry and agrochemicals. researchgate.netscilit.com The stereogenic sulfur center in these molecules means that enantiomers can exhibit profoundly different biological activities, necessitating methods for their preparation as single enantiomers. nih.gov Asymmetric synthesis strategies are broadly categorized into several key approaches, each aiming to control the stereochemistry at the sulfur atom. These methods range from the direct enantioselective creation of the chiral center to the resolution of racemic mixtures.
Enantioselective Formation of Sulfoximine Stereogenic Centers
The most efficient theoretical approach to enantioenriched sulfoximines is the catalytic enantioselective installation of the stereogenic sulfur center. acs.org This strategy involves creating the chiral sulfoximine from a prochiral precursor in a single, stereocontrolled step.
Key methodologies include:
Desymmetrization of Prochiral Sulfoximines : This approach involves the selective functionalization of one of two identical groups on a prochiral sulfoximine. For instance, peptide catalysts have been used for the desymmetrizing N-oxidation of pyridyl sulfoximines, achieving excellent enantiocontrol with up to 99:1 enantiomeric ratio (er). nih.govacs.org Similarly, chiral Cp*/Rh(III) complexes have been employed for the desymmetrizing C-H activation of diphenyl sulfoximines. nih.gov
Asymmetric S-Alkylation of Sulfenamides : A fundamentally new approach involves the enantioselective S-alkylation of readily accessible sulfenamides. nih.govresearchgate.net Rhodium catalysts, particularly with chiral ligands, can mediate the coupling of N-acylsulfenamides with diazo compounds. acs.orgresearchgate.net This method generates chiral sulfilimines with high yields and enantiomeric ratios (up to 98:2), which can then be stereospecifically oxidized to the corresponding sulfoximines with complete retention of stereochemistry. nih.govacs.org
These catalytic methods represent a significant advancement over classical stoichiometric approaches, offering high efficiency and atom economy. acs.org
Chiral Auxiliary and Ligand-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.
Sulfinamide-Based Auxiliaries : Enantiopure sulfinamides, such as tert-butylsulfinamide, are well-established chiral auxiliaries. acs.org A strategy for synthesizing chiral sulfoximines involves the sulfur-selective alkylation of these easily accessible chiral sulfinamides. sci-hub.se This stereospecific S-alkylation provides a general and scalable route to a variety of chiral sulfoximines. sci-hub.seresearchgate.net The auxiliary can be cleaved under acidic conditions. acs.org
Chiral Ligands in Metal Catalysis : Asymmetric metal catalysis is a powerful tool where a small amount of a chiral ligand complexes with a metal center to create a chiral catalytic environment. This environment then forces the reaction to proceed enantioselectively. researchgate.net In the synthesis of sulfoximines, chiral ligands are crucial for methods like the rhodium-catalyzed S-alkylation of sulfenamides, where they control the facial selectivity of the attack on the rhodium carbenoid intermediate. researchgate.net
The table below summarizes selected ligand-mediated enantioselective reactions.
| Reaction Type | Catalyst/Ligand System | Substrate | Achieved Enantioselectivity | Reference |
|---|---|---|---|---|
| Desymmetrizing N-oxidation | Aspartic acid-containing peptide catalyst | Prochiral bis-pyridyl sulfoximines | Up to 99:1 er | nih.govacs.org |
| Enantioselective S-alkylation | Chiral Rhodium Catalyst | N-pivaloyl sulfenamides | Up to 98:2 er | nih.govresearchgate.net |
| Kinetic Resolution via C-H Arylation | Pd(II)-MPAA | Heteroaryl-enabled sulfoximines | Up to >99% ee | chemrxiv.org |
Kinetic Resolution and Dynamic Kinetic Resolution Strategies
Kinetic resolution (KR) is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Organocatalytic Kinetic Resolution : Chiral N-heterocyclic carbene (NHC) catalysts have been effectively used for the kinetic resolution of sulfoximines through stereoselective amidation with enals. acs.orgresearchgate.netnih.gov This method can provide both the acylated product and the recovered unreacted sulfoximine with excellent enantiomeric excess (up to 99% ee). acs.org
Transition-Metal-Catalyzed Kinetic Resolution : Palladium(II) catalysts, in conjunction with a chiral amino acid ligand (MPAA), have been developed for the kinetic resolution of heteroaryl-substituted sulfoximines via C-H arylation or olefination. chemrxiv.org This technique provides access to both the C-H functionalized product and the unreacted starting material in high enantiopurity, with selectivity factors (s-factors) reaching over 200. chemrxiv.org
Acid-Catalyzed Kinetic Resolution : Chiral phosphoric acids can catalyze intramolecular dehydrative cyclizations of sulfoximines bearing an ortho-amidophenyl moiety, achieving an effective kinetic resolution with s-factors up to 61. acs.orgnih.gov
While dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized to allow for a theoretical yield of 100% of a single product enantiomer, is a powerful strategy, its application specifically to sulfoximine synthesis is less commonly detailed in the surveyed literature compared to standard KR.
Diastereomeric Salt Resolution Techniques for Sulfoximines
This classical resolution method involves reacting a racemic mixture of a base (or acid) with an enantiomerically pure acid (or base), known as a resolving agent, to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.
An efficient resolution of (±)-S-methyl-S-phenylsulfoximine has been achieved using (+)-10-camphorsulfonic acid as the resolving agent. acs.org This procedure allows for the separation of the diastereomeric salt of the (+)-sulfoximine from the free (-)-sulfoximine, yielding both enantiomers with high enantiomeric purity (≥99% ee and 97-99% ee, respectively). acs.org This technique is often suitable for large-scale applications due to its operational simplicity. acs.org The success of the resolution depends on the formation of well-defined crystalline salts and a significant difference in solubility between the two diastereomers. rsc.org
Enantiopure S(VI) Reagent Platforms for Chiral Sulfoximine Construction
A modern and highly modular approach to chiral sulfoximines involves the use of enantiopure S(VI) reagents that act as chiral building blocks. researchgate.netnih.gov A key development in this area is the use of an enantiopure bifunctional S(VI) transfer reagent, derived from tert-butanesulfinamide, which serves as a chiral template for sulfur-fluorine exchange (SuFEx) chemistry. researchgate.netchemrxiv.orgresearchgate.net
This platform allows for the rapid asymmetric synthesis of a wide array of sulfoximines. nih.gov The process typically involves the sequential, stereospecific nucleophilic substitution at the sulfur center. An organometallic reagent (e.g., an aryllithium) first displaces a fluoride, followed by a second organometallic reagent displacing the chiral auxiliary group. nih.gov This method has been used to prepare over 70 different sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiopurity and good yields. researchgate.netnih.gov A significant advantage is its wide substrate scope, including the synthesis of key pharmaceutical intermediates. nih.gov
Specific Synthetic Routes to this compound
While the asymmetric strategies described above are applicable to the synthesis of the chiral form of this compound, specific routes for the preparation of the racemic compound have also been reported. One such method involves the direct imination of the corresponding sulfoxide.
A reported synthesis of racemic this compound starts from 4-chlorophenyl methyl sulfide. The sulfide is first oxidized to 4-chlorophenyl methyl sulfoxide. The subsequent imination of the sulfoxide to the final sulfoximine product can be achieved using various reagents. An iron-catalyzed approach provides a direct route. chemicalbook.com
A specific reported synthesis is detailed in the table below:
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-(4-chlorophenyl)-1-thiaethane (4-chlorophenyl methyl sulfide) | 1. Oxidation to sulfoxide (e.g., with H₂O₂) 2. O-(4-nitrobenzoyl)hydroxylammonium trifluoromethanesulfonate (B1224126), iron(II) sulfate (B86663), 1,10-Phenanthroline | Acetonitrile, 30 °C, 48 h, Inert atmosphere | 98% (for the imination step) | chemicalbook.com |
This method highlights a transition-metal-catalyzed approach for the final imination step, converting the sulfoxide directly to the NH-sulfoximine. chemicalbook.com For the synthesis of enantiopure this compound, one would start with an enantiopure 4-chlorophenyl methyl sulfoxide, as the imination step often proceeds with retention of stereochemistry. orgsyn.org Alternatively, the racemic sulfoximine produced by this route could be resolved using the techniques described in sections 2.2.3 and 2.2.4.
N-Functionalization and Derivative Synthesis of this compound
The nitrogen atom of the sulfoximine group in this compound is a versatile handle for the synthesis of a wide array of derivatives through various functionalization reactions.
N-Alkylation: The N-alkylation of sulfoximines can be achieved using various alkylating agents. A method for the sulfur-alkylation of N-acyl sulfenamides with alkyl halides provides sulfilimines which can be readily converted to the corresponding sulfoximines. nih.govnih.gov This approach is effective for a range of alkyl halides, including methyl, primary, secondary, benzyl, and propargyl halides. nih.govnih.gov Another modern approach involves a copper-catalyzed N-alkylation of NH-sulfoximines with alkyl diacyl peroxides under visible light irradiation at room temperature, which notably proceeds without the need for a base. rwth-aachen.deresearchgate.net
N-Arylation: N-arylated sulfoximines can be synthesized via palladium- or copper-catalyzed cross-coupling reactions. The palladium-catalyzed approach effectively couples NH-sulfoximines with aryl bromides and iodides, with bidentate phosphine (B1218219) ligands like BINAP providing the best results. organic-chemistry.orgresearchgate.net Aryl bromides have been found to be particularly effective coupling partners. organic-chemistry.org Copper-catalyzed methods offer a complementary and often more economical alternative, utilizing copper(I) iodide with a 1,2-diamine ligand and a base such as cesium carbonate. organic-chemistry.orgnih.gov These copper-catalyzed N-arylations are tolerant of various functional groups and can be applied to both aryl iodides and bromides. organic-chemistry.orgnih.gov
| Reaction Type | Coupling Partners | Catalyst/Ligand | Base/Solvent | Key Features | Reference(s) |
| N-Alkylation | NH-Sulfoximine, Alkyl diacyl peroxide | Copper catalyst | None / Not specified | Visible light, room temperature, base-free | rwth-aachen.deresearchgate.net |
| N-Arylation | NH-Sulfoximine, Aryl bromide/iodide | Pd(OAc)₂ / BINAP or Tol-BINAP | Not specified / Toluene | High yields with aryl bromides | organic-chemistry.org |
| N-Arylation | NH-Sulfoximine, Aryl iodide/bromide | Copper(I) iodide / N,N'-dimethylethyldiamine (DMEDA) | Cesium carbonate / Toluene | Cost-effective, tolerates various functional groups | organic-chemistry.orgnih.gov |
N-Aroylation: A notable method for the synthesis of N-aroylated sulfoximines involves a manganese dioxide-promoted C-H activation of methyl arenes. nih.govthieme-connect.de This reaction forms an aroyl intermediate that readily couples with N-chlorosulfoximines, which are accessible through the chlorination of the parent NH-sulfoximines with N-chlorosuccinimide. thieme-connect.de This approach allows for the use of readily available methyl arenes as the aroyl source. nih.govthieme-connect.de
N-Alkynylation: The synthesis of N-alkynylated sulfoximines can be achieved through a copper-catalyzed cross-coupling reaction. This method couples NH-sulfoximines with bromoacetylenes under mild conditions, demonstrating a wide substrate scope. nih.gov
N-protected sulfoximines, particularly sulfoximine carbamates, are valuable intermediates in organic synthesis and medicinal chemistry. A highly efficient method for their synthesis is the rhodium-catalyzed transfer of carbamates to sulfoxides. organic-chemistry.orgacs.orgacs.orgnih.gov This reaction proceeds under mild conditions, for example, by treating a sulfoxide with a carbamate (like BocNH₂ or CbzNH₂) and a hypervalent iodine reagent (such as PhI(OAc)₂) in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄). acs.orgacs.org This method is stereospecific and has been shown to be effective for a range of carbamates and sulfoxides, yielding N-protected sulfoximines in high yields. organic-chemistry.orgacs.org
| Sulfoxide Precursor | Carbamate | Catalyst | Oxidant | Yield | Reference |
| Methyl p-tolyl sulfoxide | BocNH₂ | Rh₂(OAc)₄ | PhI(OAc)₂ | 98% | acs.org |
| Methyl p-tolyl sulfoxide | CbzNH₂ | Rh₂(OAc)₄ | PhI(OAc)₂ | Not specified | acs.org |
| Methyl p-tolyl sulfoxide | Methyl carbamate | Rh₂(OAc)₄ | PhI(OAc)₂ | 98% | acs.org |
This compound and its analogs can serve as nucleophilic components in multi-component reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR). thieme-connect.comthieme-connect.comdoaj.org In a notable application, sulfoximines, containing an sp²-hybridized imino group, act as the amine component in an azido-Ugi tetrazole reaction. thieme-connect.com This reaction involves the combination of a sulfoximine, an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMS-N₃) in the presence of a Lewis acid catalyst like indium(III) chloride to produce α-sulfoximino tetrazoles. thieme-connect.comthieme-connect.comdoaj.org This demonstrates the utility of sulfoximines in generating complex molecular scaffolds in a single synthetic step. thieme-connect.comthieme-connect.com
| Sulfoximine Component | Aldehyde | Isocyanide | Azide Source | Catalyst | Product Type | Reference(s) |
| This compound | p-Tolualdehyde | t-Butyl isocyanide | TMS-N₃ | InCl₃ | N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(p-tolyl)methyl) S-Methyl S-4-Chlorophenyl Sulfoximine | thieme-connect.comthieme-connect.com |
| S-Methyl-S-(4-bromophenyl) sulfoximine | 4-Chlorobenzaldehyde | t-Butyl isocyanide | TMS-N₃ | InCl₃ | N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl) S-Methyl S-4-Bromophenyl Sulfoximine | thieme-connect.com |
| S-Methyl-S-(4-bromophenyl) sulfoximine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | TMS-N₃ | InCl₃ | N-((1-Cyclohexyl-1H-tetrazol-5-yl)(4-chlorophenyl)methyl) S-Methyl S-4-Bromophenyl Sulfoximine | thieme-connect.com |
N-Sulfenylation of Sulfoximines
The introduction of a sulfur-containing group at the nitrogen atom of sulfoximines, known as N-sulfenylation, provides a valuable pathway to a range of functionalized sulfoximine derivatives. These N-sulfenylated compounds are of interest in organic synthesis. Recent advancements have led to the development of efficient and mild protocols for this transformation, avoiding the use of harsh reagents or transition metals.
One notable method involves the reaction of NH-sulfoximines with thiosulfonates. researchgate.net This approach allows for the synthesis of a variety of both aliphatic and aromatic N-sulfenyl sulfoximines in good to excellent yields. researchgate.net The reaction proceeds smoothly in the absence of transition metals, offering a clean and efficient route to the desired products. The versatility of this method is demonstrated by its applicability to gram-scale synthesis. researchgate.net
Another green and efficient methodology for the synthesis of N-sulfenyl sulfoximines has been developed utilizing a metal-free cross-coupling reaction in water. acs.org This protocol employs the reaction of sulfoximines with N-(phenylthio)-succinimides. acs.org The transformation exhibits good functional group tolerance and provides the N-sulfenylated products in moderate to excellent yields. acs.org A key advantage of this method is its scalability, with successful gram-scale synthesis being reported. acs.org
The scope of the N-sulfenylation of sulfoximines with thiosulfonates is illustrated in the following table, showcasing the diversity of sulfoximines and thiosulfonates that can be employed, along with the corresponding yields of the N-sulfenylated products.
Table 1: N-Sulfenylation of Various Sulfoximines with Thiosulfonates
| Entry | Sulfoximine | Thiosulfonate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | S-Methyl-S-phenylsulfoximine | S-Phenyl benzenethiosulfonate | N-(Phenylthio)-S-methyl-S-phenylsulfoximine | 95 |
| 2 | S-Methyl-S-(4-methylphenyl)sulfoximine | S-Phenyl benzenethiosulfonate | N-(Phenylthio)-S-methyl-S-(4-methylphenyl)sulfoximine | 92 |
| 3 | S-Methyl-S-(4-methoxyphenyl)sulfoximine | S-Phenyl benzenethiosulfonate | N-(Phenylthio)-S-methyl-S-(4-methoxyphenyl)sulfoximine | 90 |
| 4 | S-Methyl-S-(4-bromophenyl)sulfoximine | S-Phenyl benzenethiosulfonate | N-(Phenylthio)-S-methyl-S-(4-bromophenyl)sulfoximine | 88 |
| 5 | S,S-Diphenylsulfoximine | S-Phenyl benzenethiosulfonate | N-(Phenylthio)-S,S-diphenylsulfoximine | 98 |
| 6 | S-Methyl-S-phenylsulfoximine | S-(4-Chlorophenyl) 4-chlorobenzenethiosulfonate | N-((4-Chlorophenyl)thio)-S-methyl-S-phenylsulfoximine | 93 |
| 7 | S-Methyl-S-phenylsulfoximine | S-(4-Nitrophenyl) 4-nitrobenzenethiosulfonate | N-((4-Nitrophenyl)thio)-S-methyl-S-phenylsulfoximine | 85 |
The following table details the results of the aqueous, metal-free cross-coupling reaction between various sulfoximines and N-(phenylthio)-succinimides, highlighting the efficiency and substrate scope of this environmentally friendly method.
Table 2: Aqueous N-Sulfenylation of Sulfoximines with N-(Phenylthio)-succinimides
| Entry | Sulfoximine | N-Thio-succinimide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | S-Methyl-S-phenylsulfoximine | N-(Phenylthio)-succinimide | N-(Phenylthio)-S-methyl-S-phenylsulfoximine | 92 |
| 2 | S-Methyl-S-(4-methylphenyl)sulfoximine | N-(Phenylthio)-succinimide | N-(Phenylthio)-S-methyl-S-(4-methylphenyl)sulfoximine | 89 |
| 3 | S-Methyl-S-(4-fluorophenyl)sulfoximine | N-(Phenylthio)-succinimide | N-(Phenylthio)-S-methyl-S-(4-fluorophenyl)sulfoximine | 85 |
| 4 | S-Methyl-S-(4-chlorophenyl)sulfoximine | N-(Phenylthio)-succinimide | N-(Phenylthio)-S-methyl-S-(4-chlorophenyl)sulfoximine | 87 |
| 5 | S,S-Diphenylsulfoximine | N-(Phenylthio)-succinimide | N-(Phenylthio)-S,S-diphenylsulfoximine | 95 |
| 6 | S-Methyl-S-benzylsulfoximine | N-(Phenylthio)-succinimide | N-(Phenylthio)-S-methyl-S-benzylsulfoximine | 82 |
| 7 | S-Methyl-S-phenylsulfoximine | N-((4-Methylphenyl)thio)-succinimide | N-((4-Methylphenyl)thio)-S-methyl-S-phenylsulfoximine | 90 |
Reaction Mechanisms and Chemical Transformations of S Methyl S 4 Chlorophenyl Sulfoximine
Mechanistic Investigations of Sulfur-Nitrogen Bond Formation
The creation of the sulfur-nitrogen double bond is a critical step in the synthesis of sulfoximines. Mechanistic studies have largely focused on the nature of the nitrogen-transferring species.
The formation of sulfoximines, including S-Methyl-S-(4-chlorophenyl) sulfoximine (B86345), from their corresponding sulfoxides frequently proceeds through highly reactive nitrene intermediates. nih.govnih.govmdpi.com These neutral, monovalent nitrogen species are electrophilic and readily attacked by the nucleophilic sulfur atom of a sulfoxide (B87167). nih.govmdpi.com
One well-established mechanism involves the generation of an iodonitrene from the reaction of an ammonia (B1221849) source, such as ammonium (B1175870) carbamate (B1207046), with a hypervalent iodine reagent like phenyliodine diacetate (PhI(OAc)₂). nih.govmdpi.com The ammonia condenses with the hypervalent iodine reagent, likely forming an iminoiodinane which is then oxidized to the short-lived iodonitrene. nih.govmdpi.com The sulfoxide, in this case, p-chlorophenyl methyl sulfoxide, attacks the electrophilic iodonitrene intermediate. nih.govmdpi.com In-situ NMR monitoring has indicated that this attack leads to the formation of an iodonium (B1229267) salt containing an N-I bond, which subsequently breaks down to yield the final NH-sulfoximine. nih.govmdpi.com
Another pathway involves the generation of sulfinyl nitrenes from sulfinylhydroxylamine reagents. nih.govacs.org Computational and experimental studies support the intermediacy of these nitrenes, which are formed via N-O bond fragmentation. nih.govacs.org These sulfinyl nitrenes are highly electrophilic at the sulfur atom and react with a wide range of carbon and nitrogen nucleophiles to form sulfoximines and related compounds. nih.gov Evidence for a nitrene intermediate is supported by experiments where sterically hindered Grignard reagents were observed to attack the nitrogen atom of the nitrene, a characteristic reaction of these electrophilic nitrogen species. acs.org
| Nitrene Type | Precursor(s) | Proposed Mechanism |
| Iodonitrene | Hypervalent iodine reagent (e.g., PhI(OAc)₂) + Ammonia source (e.g., Ammonium carbamate) | Sulfoxide nucleophilically attacks the electrophilic iodonitrene, forming an iodonium salt intermediate which collapses to the sulfoximine. nih.govmdpi.com |
| Sulfinyl Nitrene | Sulfinylhydroxylamine (R–O–N=S=O) | N-O bond fragmentation generates the sulfinyl nitrene, which reacts with various nucleophiles at its electrophilic sulfur center. nih.govacs.org |
Computational studies have provided insight into the transition states of reactions involving sulfoximine formation. For instance, in the formation of sulfoximines from sulfinyl nitrene intermediates and Grignard reagents, density functional theory (DFT) calculations have been used to analyze the reaction pathway. acs.org The initial step involves the formation of a Grignard-substrate complex, followed by an irreversible methyl addition through a transition state (D-TS2–3) with a calculated energy barrier of 10.5 kcal mol⁻¹. acs.org This leads to an intermediate which then undergoes intersystem crossing from a singlet to a triplet state before proceeding to the final product. acs.org Such analyses are crucial for understanding the energetics and feasibility of different reaction pathways in the synthesis and functionalization of sulfoximines.
Reactivity Profile of the Sulfoximine Nitrogen Atom
The nitrogen atom in S-Methyl-S-(4-chlorophenyl) sulfoximine is a key site for chemical transformations, exhibiting both nucleophilic and basic properties.
The lone pair of electrons on the nitrogen atom of the N-H sulfoximine confers nucleophilic character. nih.govresearchgate.net This makes the nitrogen atom the most common position for reactions, which often proceed via nucleophilic substitution. researchgate.net For example, NH-sulfoximines can be N-arylated using arylboronic acids in the presence of a copper catalyst or through palladium-catalyzed cross-coupling with aryl bromides. They can also undergo N-acylation with aldehydes under visible-light-promoted conditions. nih.gov The basicity of the sulfoximine moiety is considered weak, but it is sufficient to engage in various acid-base reactions and to be protonated under acidic conditions.
The N-H group is a versatile handle for the synthesis of a diverse array of N-functionalized sulfoximines. researchgate.netnih.gov These transformations are pivotal for modulating the compound's properties for applications in medicinal chemistry and materials science. nih.govnih.gov Common reactions include the formation of N-C, N-S, and N-P bonds. researchgate.net
Specific transformations include:
N-Aroylation: Reaction with aldehydes in the presence of oxidants can yield N-aroylsulfoximines. nih.gov
N-Halogenation: The N-H group can be readily brominated, and the resulting N-Br derivative can be used in subsequent reactions, such as reacting with silver trifluoromethanethiolate to produce N-trifluoromethylthio sulfoximines. researchgate.net
Cyclization Reactions: Intramolecular reactions involving the N-H group can lead to the formation of novel five-membered endocyclic sulfoximines. nih.gov
| Reaction Type | Reagents/Conditions | Product Type |
| N-Arylation | Arylboronic acids, Cu(I) catalyst | N-Aryl sulfoximines |
| N-Aroylation | Aldehydes, TBHP/K₂S₂O₈, visible light | N-Aroyl sulfoximines nih.gov |
| N-Bromination | Brominating agent | N-Bromo sulfoximines researchgate.net |
| N-Trifluoromethylthiolation | N-Bromo sulfoximine, AgSCF₃ | N-Trifluoromethylthio sulfoximines researchgate.net |
Stereochemical Aspects of Reactions Involving this compound
The sulfur atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers. This chirality is a significant feature, making sulfoximines valuable in asymmetric synthesis. The stereochemical outcome of reactions is therefore a critical consideration.
In many synthetic transformations, the stereochemistry at the sulfur center is retained. For instance, the imination of enantiomerically enriched sulfoxides to form sulfoximines can proceed with retention of configuration, preserving the valuable stereochemical information. Similarly, certain N-functionalization reactions, such as a visible-light-promoted N-aroylation, have been shown to occur without racemization at the sulfur center. nih.gov Furthermore, methodologies like kinetic resolution using chiral N-heterocyclic carbene (NHC) catalysts have been developed to separate racemic mixtures of NH-sulfoximines, providing access to both enantiomers in high purity. nih.gov
Retention and Inversion of Sulfur Configuration in Transformations
The stereochemical outcome at the sulfur center is a critical aspect of sulfoximine chemistry, with reactions proceeding through mechanisms that can either retain or invert the original configuration. The specific pathway is highly dependent on the reagents and reaction type.
Rhodium-catalyzed imination of enantiopure sulfoxides is a notable example of a transformation that occurs with complete retention of configuration at the sulfur atom. nih.govacs.org This stereospecific process allows for the synthesis of optically pure NH-sulfoximines from readily available chiral sulfoxides, preserving the stereochemical integrity of the starting material. nih.gov The reaction is highly reliable and tolerant of various functional groups. nih.gov
In contrast, nucleophilic substitution reactions at the sulfur center can lead to an inversion of configuration. For instance, the reaction of S-aryl sulfonimidates with Grignard reagents to form sulfoximines proceeds with high stereospecificity, affording the product as a single diastereoisomer with an inverted configuration at the sulfur center. nih.gov However, this pathway can be complicated by competing elimination reactions when S-methyl sulfonimidates are used, which can cause racemization at the sulfur center. nih.gov
The ability to control these stereochemical outcomes is synthetically valuable. By carefully selecting the reaction sequence—such as choosing between S-alkylation and S-arylation protocols—it is possible to access both enantiomers of a specific chiral sulfoximine from a common precursor. nih.gov
Control of Stereoselectivity in Derivative Formation
The control of stereoselectivity in the formation of sulfoximine derivatives is primarily achieved through the use of enantiopure starting materials and stereospecific reactions. A principal strategy involves the stereospecific S-alkylation of readily accessible chiral sulfinamides. researchgate.net This method allows the direct formation of chiral sulfoximines while maintaining the stereochemistry of the parent sulfinamide.
Another established method begins with a chiral auxiliary. For example, the synthesis of enantiopure p-bromophenyl methyl sulfoximine starts from a diastereomerically pure p-bromophenyl menthyl sulfinate. nih.govfigshare.com The menthyl group acts as a chiral auxiliary to direct the stereochemistry. This intermediate undergoes a substitution reaction followed by a stereospecific imination, for instance with O-mesitylenesulfonylhydroxylamine (MSH), to yield the enantiopure sulfoximine. nih.govfigshare.com
Once the chiral sulfoximine is formed, its stereocenter is generally robust. Subsequent functionalizations, particularly metal-catalyzed cross-coupling reactions, typically proceed without affecting the configuration at the sulfur atom. nih.govresearchgate.net This allows for extensive modification of the aryl ring of a compound like this compound while preserving its chirality.
Metal-Catalyzed Transformations and Their Mechanisms
Copper-Catalyzed Reactions and Their Mechanistic Pathways
Copper catalysts are effective in mediating various transformations of sulfoximines and their precursors, including N-alkylations and S-arylations. These reactions often proceed under mild conditions. researchgate.netd-nb.info
One significant application is the copper-catalyzed N-alkylation of NH-sulfoximines using diacyl peroxides as alkylating agents under visible light. d-nb.info This reaction is notable for proceeding at room temperature without the need for a base. d-nb.info The proposed mechanistic pathway involves a photoredox cycle (Scheme 1):
Complex Formation: The NH-sulfoximine coordinates with a Cu(I) complex to form species I .
Photoexcitation: Under visible light, complex I is excited to state II .
Oxidation and Radical Generation: A single electron transfer (SET) from the diacyl peroxide oxidizes the copper center to Cu(II), forming complex III . This process releases a carboxylate radical IV , which subsequently loses CO₂ to generate an alkyl radical V .
Product Formation and Catalyst Regeneration: The alkyl radical V reacts with the Cu(II) complex III to yield the N-alkylated sulfoximine product and a new Cu(I) complex VI , which re-enters the catalytic cycle. d-nb.info
Scheme 1: Proposed Mechanism for Copper-Catalyzed N-Alkylation
NH-Sulfoximine + Cu(I) → [Cu(I)-Sulfoximine] (I) → [Cu(I)-Sulfoximine]* (II)
↓ + Diacyl Peroxide
Alkyl Radical (V) + [Cu(II)-Sulfoximine] (III) → Product + Cu(I) (VI)
Copper catalysts also enable the S-arylation of sulfinamides to produce sulfoximines. This stereospecific reaction can be performed with triarylboroxines and an inexpensive copper catalyst, using air or oxygen as the oxidant. researchgate.net The process converts optically pure sulfinamides into the corresponding sulfoximines without racemization. researchgate.net
Interactive Table: Examples of Copper-Catalyzed Reactions
| Reaction Type | Catalyst System | Reactants | Key Features |
|---|---|---|---|
| N-Alkylation | Cu(I) complex / Visible Light | NH-Sulfoximine, Diacyl Peroxide | Room temperature; Base-free; Radical mechanism. d-nb.info |
| S-Arylation | Copper catalyst / O₂ | Sulfinamide, Triarylboroxine | Mild conditions; Stereospecific; No racemization. researchgate.net |
Palladium and Rhodium-Catalyzed Processes and Associated Mechanisms
Palladium and rhodium catalysts are pivotal for advanced modifications of sulfoximines, enabling cross-coupling and C-H functionalization reactions that introduce significant molecular complexity.
Rhodium-Catalyzed Processes Rhodium(II) acetate (B1210297) dimer, [Rh₂(OAc)₄], is a highly effective catalyst for the imination of sulfoxides to stereospecifically produce sulfoximines with retention of configuration. nih.govnih.gov Rhodium catalysts also facilitate the transfer of carbamate groups to sulfoxides, yielding N-protected sulfoximines, a process that is also stereospecific. acs.org Furthermore, rhodium catalysis can achieve C–H activation and subsequent cyclization of aryl sulfoximines with reagents like iodonium ylides to construct complex polycyclic 1,2-benzothiazine derivatives. rsc.org
Palladium-Catalyzed Processes Palladium catalysts are extensively used for cross-coupling reactions that modify the aryl group of sulfoximines, such as S-(4-chlorophenyl) or S-(4-bromophenyl) derivatives. nih.govfigshare.com These reactions allow for the introduction of a wide variety of substituents that are otherwise difficult to install. nih.govfigshare.com Key examples include:
Suzuki Coupling: Reaction with boronic acids to form biaryl structures.
Stille Coupling: Coupling with organostannanes.
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a well-established catalytic cycle (Scheme 2):
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., S-(4-chlorophenyl) sulfoximine), inserting into the carbon-halogen bond to form a Pd(II) intermediate. libretexts.orgnobelprize.org
Transmetallation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. nobelprize.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. libretexts.orgnobelprize.org
Scheme 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Pd(0) + Ar-X → [Ar-Pd(II)-X]
↓ + R-M (Transmetallation)
[Ar-Pd(II)-R] → Ar-R + Pd(0)
(Reductive Elimination)
Interactive Table: Pd and Rh-Catalyzed Reactions
| Metal | Reaction Type | Catalyst Example | Key Features |
|---|---|---|---|
| Rhodium | Sulfoxide Imination | [Rh₂(OAc)₄] | Stereospecific with retention of configuration. nih.govnih.gov |
| Rhodium | C-H Activation/Cyclization | Rhodium complex | Forms polycyclic sulfoximine derivatives. rsc.org |
| Palladium | Suzuki Coupling | Pd(PPh₃)₄ | Forms C-C bonds with boronic acids. nih.govfigshare.com |
Iron-Catalyzed Systems and Proposed Mechanisms
Iron, being an earth-abundant and low-cost metal, offers a sustainable alternative for catalysis. Iron-based systems have been developed for the synthesis of sulfoximines via imination of sulfoxides.
A direct synthesis of this compound involves the imination of the corresponding sulfoxide, 4-chlorophenyl methyl sulfoxide. chemicalbook.com This transformation can be achieved using an iron(II) sulfate (B86663) catalyst in combination with 1,10-Phenanthroline as a ligand. The nitrogen source in this system is O-(4-nitrobenzoyl)hydroxylammonium trifluoromethanesulfonate (B1224126). The reaction proceeds under an inert atmosphere in acetonitrile. chemicalbook.com
Furthermore, iron-catalyzed systems can be employed in more advanced asymmetric syntheses. An iron-catalyzed stereoselective NH imidation of a sulfoxide can be combined with the photocatalytic racemization of the same sulfoxide. researchgate.net This combination enables a dynamic kinetic resolution (DKR), a powerful strategy for the direct asymmetric synthesis of NH-sulfoximines. This approach is highly efficient as it can theoretically convert all of the starting racemic sulfoxide into a single enantiomer of the product, avoiding the need for pre-existing chiral substrates or protecting groups. researchgate.net
Interactive Table: Iron-Catalyzed Synthesis
| Reaction | Catalyst System | Reactants | Product | Conditions |
|---|
Applications of S Methyl S 4 Chlorophenyl Sulfoximine and Sulfoximine Analogs in Advanced Chemical Synthesis
Catalysis and Ligand Design
The chiral nature of the sulfur center in sulfoximines, coupled with the tunable steric and electronic properties of their substituents, makes them highly effective ligands in asymmetric catalysis. Their ability to coordinate with metal centers allows for the creation of chiral environments that can induce high levels of stereoselectivity in a variety of chemical transformations.
Chiral Ligands in Asymmetric Catalysis
Chiral sulfoximines have emerged as a significant class of ligands for a range of asymmetric catalytic reactions. organic-chemistry.org Their utility stems from the stable stereogenic sulfur atom, which, when incorporated into a ligand scaffold, can effectively transfer chiral information during a catalytic cycle. While specific applications of S-Methyl-S-(4-chlorophenyl) sulfoximine (B86345) as a ligand are not extensively documented, the broader class of S-Aryl-S-methyl sulfoximines has been successfully employed in various metal-catalyzed processes.
For instance, chiral sulfoximine-phosphine ligands have been utilized in palladium-catalyzed asymmetric allylic alkylation reactions, affording products with high enantioselectivity. The sulfoximine moiety in these ligands plays a crucial role in creating a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of the nucleophilic attack.
Table 1: Performance of Chiral Sulfoximine-Based Ligands in Asymmetric Catalysis
| Catalyst/Ligand System | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Pd(dba)₂ / (S)-Sulfoximine-Phosphine | Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) | 95 | 92 |
| Rh(acac)(CO)₂ / Chiral Sulfoximine | Hydroformylation | Styrene | 88 | 85 |
Metal-Sulfoximine Complexes in Organic Transformations
Metal complexes featuring sulfoximine ligands have demonstrated significant catalytic activity in a variety of organic transformations beyond asymmetric catalysis. The strong coordination of the sulfoximine nitrogen or oxygen to the metal center can modulate the reactivity and selectivity of the catalyst. These complexes have been employed in cross-coupling reactions, oxidations, and reductions.
For example, rhodium(II) complexes bearing sulfoximine ligands have been shown to be effective catalysts for carbene and nitrene transfer reactions. organic-chemistry.org The electronic properties of the sulfoximine ligand can be fine-tuned by altering the substituents on the sulfur and nitrogen atoms, thereby influencing the catalytic activity of the metal center. This tunability allows for the optimization of catalysts for specific organic transformations, leading to improved yields and selectivities.
Auxiliary Role in Stereoselective Reactions
Chiral sulfoximines can be employed as chiral auxiliaries to control the stereochemical outcome of reactions. nih.gov In this approach, the sulfoximine group is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently removed. The steric bulk and conformational rigidity of the sulfoximine auxiliary effectively shield one face of the molecule, leading to the preferential formation of one diastereomer.
A notable application of this strategy is in the diastereoselective reduction of β-keto sulfoximines. The chiral sulfoximine moiety directs the hydride attack to one of the prochiral faces of the ketone, resulting in the formation of the corresponding alcohol with high diastereoselectivity. tandfonline.com This method provides a reliable route to enantiomerically enriched secondary alcohols.
Table 2: Diastereoselective Reduction of a β-Keto Sulfoximine Derived from an S-Aryl-S-methyl Sulfoximine Analog
| Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) |
|---|---|---|
| (S)-N-p-Tolylsulfonyl-S-methyl-S-(2-benzoylphenyl)sulfoximine | L-Selectride® | 95:5 |
| (S)-N-p-Tolylsulfonyl-S-methyl-S-(2-benzoylphenyl)sulfoximine | NaBH₄ | 80:20 |
Directing Group Capabilities in C-H Functionalization
The sulfoximine moiety has proven to be a highly effective directing group for the regioselective functionalization of C-H bonds. researchgate.net This strategy allows for the activation and subsequent modification of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex organic molecules. The sulfoximine group coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond, typically at the ortho-position of an aryl ring, facilitating its cleavage and subsequent functionalization.
Rhodium(III)-catalyzed C-H activation and annulation reactions of S-aryl sulfoximines with alkynes or other coupling partners have been extensively studied. nih.govrsc.orgrsc.org These reactions provide efficient access to a variety of heterocyclic structures. For instance, the reaction of S-aryl sulfoximines with alkynes in the presence of a rhodium catalyst leads to the formation of 1,2-benzothiazine derivatives. nih.gov
Table 3: Rhodium-Catalyzed C-H Annulation of S-Aryl Sulfoximines with Diphenylacetylene
| S-Aryl Sulfoximine | Catalyst System | Product Yield (%) |
|---|---|---|
| S-Methyl-S-phenylsulfoximine | [RhCp*Cl₂]₂/AgSbF₆ | 85 |
| S-Methyl-S-(4-methylphenyl)sulfoximine | [RhCp*Cl₂]₂/AgSbF₆ | 89 |
| S-Methyl-S-(4-methoxyphenyl)sulfoximine | [RhCp*Cl₂]₂/AgSbF₆ | 92 |
Building Blocks for Complex Molecular Architectures
The inherent functionality and reactivity of sulfoximines make them valuable building blocks for the synthesis of more complex molecular structures, particularly heterocyclic compounds. nih.gov
Construction of Heterocyclic Compounds
S-Aryl sulfoximines serve as versatile precursors for the synthesis of a range of sulfur- and nitrogen-containing heterocycles. As demonstrated in the C-H functionalization section, they can be readily converted into 1,2-benzothiazines through rhodium-catalyzed annulation with alkynes. nih.govmdpi.com
Furthermore, NH-S-(2-hydroxyaryl)sulfoximines can undergo cyclization with 1,1'-carbonyldiimidazole (B1668759) (CDI) to produce novel benzo[e] mdpi.comacs.orgresearchgate.netoxathiazin-3-one 1-oxides in good yields. acs.orgresearchgate.netnih.gov This transformation highlights the utility of sulfoximines in constructing unique three-dimensional heterocyclic scaffolds.
Table 4: Synthesis of Benzo[e] mdpi.comacs.orgresearchgate.netoxathiazin-3-one 1-Oxides from NH-S-(2-hydroxyaryl)sulfoximines
| NH-S-(2-hydroxyaryl)sulfoximine | R¹ | R² | Yield (%) |
|---|---|---|---|
| (2-hydroxyphenyl)(imino)(methyl)-λ⁶-sulfanone | H | H | 94 |
| (2-hydroxy-5-methylphenyl)(imino)(methyl)-λ⁶-sulfanone | Me | H | 77 |
| (5-chloro-2-hydroxyphenyl)(imino)(methyl)-λ⁶-sulfanone | Cl | H | 82 |
Incorporation into Natural Product Synthesis Efforts
The application of chiral sulfoximines and their analogs as powerful stereodirecting auxiliaries has been effectively demonstrated in the total synthesis of complex natural products. These efforts capitalize on the ability of the sulfoximine moiety to facilitate highly diastereoselective transformations, enabling the construction of key stereocenters with excellent control. The stereochemical information embedded in the chiral sulfoximine is temporarily transferred to the molecule being synthesized and the auxiliary is subsequently removed, leaving behind an enantiomerically enriched product.
A prominent example of this strategy is found in the asymmetric synthesis of isocarbacyclin (B1236256). Isocarbacyclin is a chemically stable and potent analog of prostacyclin, a molecule of significant therapeutic interest. The synthesis developed by Gais and coworkers utilizes an enantiomerically pure sulfoximine, namely (S)-(+)-N,S-dimethyl-S-phenylsulfoximine, to establish the critical stereochemistry of the target molecule.
The synthetic sequence commences with an asymmetric olefination of a bicyclic ketone. This key step involves the reaction of the ketone with the lithiated form of (S)-(+)-N,S-dimethyl-S-phenylsulfoximine. The addition-elimination process generates a vinylic sulfoximine intermediate with a very high degree of diastereoselectivity (≥98% de). This transformation effectively sets a crucial quaternary stereocenter in the molecule's framework under the influence of the chiral sulfoximine auxiliary.
Following the olefination, the vinylic sulfoximine is isomerized to the thermodynamically more stable allylic sulfoximine, a transformation that proceeds with high stereochemical fidelity (96% de). The sulfoximine group in this allylic intermediate then serves as a versatile handle for the introduction of the remainder of the carbon skeleton. A regioselective cross-coupling reaction with an appropriate organocopper reagent displaces the sulfoximine auxiliary to forge the final carbon-carbon bond, completing the core structure of the isocarbacyclin precursor. This sequence highlights the utility of sulfoximine analogs as "chiral chemical chameleons," guiding the stereochemical outcome of key reactions before being cleanly removed. researchgate.net
The research findings for the key steps in the synthesis of isocarbacyclin are summarized in the table below.
| Natural Product / Target | Sulfoximine Analog Used | Key Transformation | Diastereomeric Excess (de) |
| Isocarbacyclin | (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine | Asymmetric Olefination | ≥98% |
| Isocarbacyclin | (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine | Isomerization to Allylic Sulfoximine | 96% |
Research in Medicinal and Agrochemical Chemistry Featuring S Methyl S 4 Chlorophenyl Sulfoximine
Sulfoximines in Drug Discovery and Development
The sulfoximine (B86345) functional group has emerged as a valuable moiety in drug design due to its unique physicochemical properties. It is often used as a bioisostere for sulfones and sulfonamides, offering improvements in aqueous solubility, metabolic stability, and cell permeability, which can lead to enhanced pharmacokinetic and pharmacodynamic profiles.
Design Principles for Sulfoximine-Containing Drug Candidates
No specific information is available in the public domain regarding the design principles of drug candidates containing S-Methyl-S-(4-chlorophenyl) sulfoximine.
Modulation of Biological Targets (e.g., Enzyme Inhibition)
There is no publicly available research detailing the modulation of biological targets or enzyme inhibition by this compound.
Strategic Incorporation for Improved Pharmacokinetic and Pharmacodynamic Profiles
Specific data on the strategic incorporation of this compound to improve pharmacokinetic and pharmacodynamic profiles is not found in the available literature.
Preclinical and Clinical Research of Sulfoximine-Based Compounds
No preclinical or clinical research data for this compound has been identified in public records.
Role in Agrochemical Development
In the field of agrochemicals, the sulfoximine class is best known for the insecticide sulfoxaflor (B1682526). mdpi.comnih.gov This class of compounds typically acts on the nicotinic acetylcholine (B1216132) receptors of insects. nih.gov
Insecticidal and Other Agrochemical Applications
While there are general references to sulfoximines having potential as insecticides and fungicides, no specific studies on the insecticidal or other agrochemical applications of this compound are available in the public domain. smolecule.com Research on other sulfoximine-containing compounds has shown activity against a range of sap-feeding insects. nih.gov
Environmental Impact Considerations of Sulfoximine-Based Pesticides
Sulfoximine-based pesticides, a distinct class of insecticides (IRAC Group 4C), have been developed for broad-spectrum control of sap-feeding insects. nih.govnih.gov The primary active ingredient and most studied compound in this class is sulfoxaflor. nih.govrsc.org While effective, their use has prompted significant research into their environmental fate and potential impact on non-target organisms. rsc.orgnih.gov The high water solubility and persistence of related chemical classes contribute to their potential for widespread environmental dispersion, contaminating soil, surface water, and groundwater. rsc.org
Concerns regarding sulfoximine pesticides often center on their persistence in the environment and their potential for transport into waterways. oup.com Sulfoxaflor itself is generally non-persistent in soil under aerobic conditions, but its degradates can be highly persistent. mda.state.mn.us The parent compound's mobility in soil is very high, creating a potential for it to move into groundwater. mda.state.mn.us Once in aquatic systems, its degradation can be slow, with half-lives ranging from over a month to more than a year in aquatic environments. mda.state.mn.usbiologicaldiversity.org Microbial degradation is a primary mechanism for the breakdown of sulfoxaflor in the environment. corteva.com
Table 1: Environmental Fate of Sulfoxaflor This table summarizes the half-life (DT50) of sulfoxaflor and its primary metabolites in various environmental compartments.
| Compound | Environment | Condition | Half-Life (DT50) | Source |
| Sulfoxaflor | Soil | Aerobic | < 1 day | mda.state.mn.us |
| Sulfoxaflor | Soil / Sediment | Anaerobic | 113–120 days | mda.state.mn.us |
| Sulfoxaflor | Aquatic System | Aerobic | 37–88 days | mda.state.mn.usnih.gov |
| Sulfoxaflor | Aquatic System | Anaerobic | 103–382 days | mda.state.mn.us |
| Sulfoxaflor | Surface Water | Photolysis | 35 hours | researchgate.netnih.gov |
| Metabolite X-474 | Soil | Aerobic | > 1,000 days | mda.state.mn.us |
| Metabolite X-474 | Soil | Anaerobic | 1,090–5,270 days | mda.state.mn.us |
| Metabolite X-540 | Soil | Aerobic | 2,808 days | mda.state.mn.us |
The impact of sulfoximine pesticides on non-target organisms is a critical area of environmental assessment. researchgate.net Sulfoxaflor is recognized as being highly toxic to bees and other pollinating insects upon direct exposure. corteva.comepa.gov This has led to specific label requirements to mitigate risks to pollinators, such as prohibiting application to blooming crops. epa.govregulations.gov Sublethal effects are also a concern; studies have shown that chronic exposure to sulfoxaflor can severely impact bumblebee colonies, resulting in the production of fewer workers and reproductive offspring. nih.govresearchgate.net Research has also documented significant reductions in the survival rates, food intake, and body weight of honeybees after continuous exposure to higher doses of sulfoxaflor. nih.gov
Beyond pollinators, the effects on aquatic ecosystems have been documented. rsc.orgnih.gov The parent sulfoxaflor compound is the primary stressor of concern for aquatic organisms. mda.state.mn.us Studies have determined its toxicity to a range of aquatic invertebrates. For example, the 48-hour median effect concentration (EC50) for the freshwater invertebrate Daphnia magna was found to be 361 µg/L. oup.comnih.gov For the crustacean Americamysis bahia, the 96-hour lethal concentration (LC50) was 0.64 mg/L, while for the green crab Carcinus maenas, it was 2.88 mg/L. nih.gov In contrast, the acute toxicity to fish is lower, with a 96-hour LC50 for zebrafish (Danio rerio) calculated at 35.13 mg/L. nih.govmdpi.com
Table 2: Acute Toxicity of Sulfoxaflor to Non-Target Organisms This table presents the median lethal dose (LD50) or median lethal/effect concentration (LC50/EC50) for various non-target species.
| Species | Type | Metric | Value | Source |
| Honeybee (Apis mellifera) | Insect (Pollinator) | 48-h Oral LD50 | 0.0515 µ g/bee | regulations.gov |
| Daphnia magna | Aquatic Invertebrate | 48-h EC50 | 361 µg/L | oup.comnih.gov |
| Americamysis bahia | Aquatic Invertebrate | 96-h LC50 | 0.64 mg/L | nih.gov |
| Green Crab (Carcinus maenas) | Aquatic Invertebrate | 96-h LC50 | 2.88 mg/L | nih.gov |
| Zebrafish (Danio rerio) | Fish | 96-h LC50 | 35.13 mg/L | nih.govmdpi.com |
Computational and Theoretical Studies on S Methyl S 4 Chlorophenyl Sulfoximine
Quantum Chemical Calculations of Electronic Structure
There is a notable absence of specific quantum chemical calculations reported for S-Methyl-S-(4-chlorophenyl) sulfoximine (B86345). General theoretical studies on the sulfoximine moiety indicate a complex electronic environment at the sulfur center, which is characterized by a stereogenic nature and a unique S=N double bond. These studies often employ Density Functional Theory (DFT) to analyze the bond lengths, bond angles, and electronic distribution within the sulfoximine core. However, without specific calculations for S-Methyl-S-(4-chlorophenyl) sulfoximine, it is not possible to provide quantitative data on its molecular orbital energies, electron density distribution, or the specific electronic effects imparted by the 4-chlorophenyl substituent.
Molecular Modeling of Reactivity and Selectivity
Similarly, molecular modeling studies focusing on the reactivity and selectivity of this compound are not documented in the available literature. Such studies are crucial for predicting how a molecule will interact with other reagents and for understanding the mechanisms of chemical reactions. For the broader class of sulfoximines, computational models have been used to explore their roles as nucleophiles, electrophiles, and chiral ligands in asymmetric synthesis. These models help in understanding the steric and electronic factors that govern the outcomes of reactions involving the sulfoximine group. The absence of such models for this compound means that its specific reactive behavior, including potential sites for nucleophilic or electrophilic attack and its stereoselective properties, has not been computationally mapped.
Structure-Activity Relationship (SAR) Studies Through Computational Methods
Structure-activity relationship (SAR) studies are fundamental in the field of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. Computational SAR methods, which utilize machine learning and molecular modeling, are powerful tools for predicting the activity of new compounds. While sulfoximines are recognized as important pharmacophores, specific computational SAR studies for this compound have not been published. Consequently, there is no available data or computational models that correlate the structural features of this specific molecule with any particular biological activity. The development of such models would require extensive experimental data on the biological effects of a series of related compounds, which appears to be currently unavailable.
Future Directions and Research Gaps in S Methyl S 4 Chlorophenyl Sulfoximine Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of sulfoximines has evolved considerably, yet the pursuit of more efficient, sustainable, and versatile methods remains a primary objective. Traditional routes often face limitations, prompting the development of advanced catalytic systems.
A notable modern approach involves the iron-catalyzed imination of sulfoxides. For instance, S-Methyl-S-(4-chlorophenyl) sulfoximine (B86345) can be synthesized in 98% yield from 1-chloro-4-(methylsulfinyl)benzene using iron(II) sulfate (B86663), 1,10-Phenanthroline, and an O-(4-nitrobenzoyl)hydroxylammonium trifluoromethanesulfonate (B1224126) reagent in acetonitrile. chemicalbook.com This highlights the move towards transition-metal catalysis for higher efficiency.
Future research is trending towards greener and more sustainable protocols. Key areas of development include:
C-H Activation: The sulfoximine group can act as an effective directing group for C-H functionalization, enabling the synthesis of complex cyclic sulfoximines. nih.gov Rhodium(III)-catalyzed C-H activation and cyclization reactions have been successfully performed in ionic liquids, which can be recycled multiple times, enhancing the sustainability of the process. mdpi.com
Hypervalent Iodine Reagents: The use of hypervalent iodine reagents in combination with simple ammonia (B1221849) sources like ammonium (B1175870) carbamate (B1207046) or ammonium acetate (B1210297) facilitates NH transfer to sulfoxides, providing a metal-free pathway to NH-sulfoximines. mdpi.comnih.gov Recent advancements have demonstrated these reactions can be conducted in water using recyclable reagents, significantly improving the environmental profile. mdpi.com
Electrochemical Methods: Anodic oxidation of an aryl iodide catalyst in an electrochemical cell can promote the conversion of sulfides directly to sulfoximines, avoiding the need for stoichiometric chemical oxidants. mdpi.com
Asymmetric Synthesis: Given that the sulfur atom in asymmetrically substituted sulfoximines is a stereocenter, developing catalytic enantioselective syntheses is crucial. nih.govresearchgate.net Methods like kinetic resolution using chiral N-heterocyclic carbene (NHC) catalysts or Pd(II)-MPAA catalyzed C-H functionalization are being explored to access enantiomerically pure sulfoximines. acs.orgresearchgate.net
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Iron-Catalyzed Imination | Uses FeSO₄/1,10-Phenanthroline catalyst system. | High yield (e.g., 98%). | chemicalbook.com |
| Rhodium-Catalyzed C-H Activation | Utilizes the sulfoximine as a directing group; can be performed in recyclable ionic liquids. | Access to complex cyclic structures; increased sustainability. | nih.govmdpi.com |
| Hypervalent Iodine Mediated NH Transfer | Metal-free reaction using simple ammonia sources. | Avoids transition metals; can be run in water. | mdpi.comnih.gov |
| Electrochemical Synthesis | Anodic oxidation with a catalytic amount of aryl iodide. | Reduces chemical waste by avoiding stoichiometric oxidants. | mdpi.com |
| Asymmetric Catalysis | Kinetic resolution or desymmetrization using chiral catalysts. | Provides access to single enantiomers for pharmaceutical applications. | nih.govacs.orgresearchgate.net |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of S-Methyl-S-(4-chlorophenyl) sulfoximine and related compounds is rich but not fully explored. The molecule possesses multiple reactive sites: the N-H bond, the aromatic ring, the S-methyl group, and the sulfur center itself.
Current research has focused on functionalization of the N-H bond and C-H activation of the aryl ring. ccspublishing.org.cn Transition-metal catalysis has enabled a wide range of direct N-H functionalizations, including arylations, alkenylations, and alkylations. ccspublishing.org.cnorganic-chemistry.org Furthermore, the sulfoximine moiety can direct ortho-C-H activation on the 4-chlorophenyl ring, allowing for the introduction of various functional groups. nih.govccspublishing.org.cn
Future research should focus on less conventional transformations:
Cycloaddition Reactions: N-alkynylated sulfoximines can undergo [2+2]-cycloaddition with ketenes to form functionalized cyclobutenones, demonstrating their potential as building blocks in more complex syntheses. nih.gov Exploring other pericyclic reactions could unlock novel molecular scaffolds.
Stereospecific C-S Bond Formation: Recent methods have shown that chiral sulfinamides can be converted to sulfoximines via stereospecific S-arylation and S-alkenylation using strained intermediates like arynes and cyclic alkynes. This opens a new disconnection approach for creating the S-aryl bond found in this compound.
α-Arylation of the S-Methyl Group: While C-H activation of the aryl ring is established, methods for the stereospecific α-functionalization of the S-alkyl group are also emerging. nih.gov Developing such pathways for the S-methyl group would provide access to a new class of complex chiral sulfoximines.
Expansion of Applications in Catalysis, Materials Science, and Novel Technologies
While sulfoximines have made a significant impact in drug discovery and agrochemicals, their application in other fields remains relatively nascent. nih.govox.ac.uk The unique stereoelectronic properties of the sulfoximine group suggest untapped potential.
Catalysis: Chiral sulfoximines can serve as ligands in asymmetric catalysis. mdpi.com The combination of a stereogenic sulfur center and a modifiable N-substituent allows for the creation of diverse ligand libraries. A significant research gap is the systematic evaluation of S-aryl-S-methyl sulfoximines like this compound as ligands in a broad range of asymmetric transformations.
Materials Science: The polarity and stability of the sulfoximine group could be exploited in the design of novel functional materials. For example, related sulfonimidates are known to form thermally stable polymers. mdpi.com Research into the incorporation of sulfoximines into polymer backbones or as functional pendants could lead to materials with unique optical, electronic, or mechanical properties.
Medicinal and Agrochemical Chemistry: The sulfoximine motif is present in several clinical drug candidates and modern insecticides like sulfoxaflor (B1682526). nih.govmdpi.com Future work will involve using this compound as a scaffold to generate new bioactive compounds. Its structural features can be systematically modified to probe interactions with biological targets and to optimize properties.
Advanced Studies in Biological and Environmental Interactions for Comprehensive Impact Assessment
As the use of sulfoximine-containing compounds increases, a thorough understanding of their biological and environmental fate is imperative. Compounds with structures similar to this compound have shown insecticidal activity, suggesting a potential application in crop protection. mdpi.com
A critical research gap is the lack of comprehensive data on the environmental impact of this specific compound class. Future studies should prioritize:
Mechanism of Action: While the insecticidal activity of some sulfoximines is known, detailed studies on the specific molecular targets of this compound and its derivatives are needed.
Metabolism and Degradation: Investigating the metabolic pathways of this compound in target and non-target organisms is essential. Understanding its environmental persistence and identifying its degradation products (both biotic and abiotic) will be crucial for assessing its long-term impact.
Ecotoxicology: Comprehensive toxicological studies on a range of organisms, including pollinators, aquatic life, and soil microorganisms, are required to build a complete environmental risk profile. The development of 15N-labelled sulfoximines through modern synthetic methods can aid in these metabolic and environmental fate studies. nih.gov
| Area | Identified Research Gap | Proposed Future Direction |
|---|---|---|
| Synthesis | Need for more atom-economical and enantioselective methods. | Develop catalytic asymmetric C-H functionalization and explore flow chemistry approaches. |
| Reactivity | Limited exploration of cycloadditions and S-methyl group functionalization. | Systematic study of pericyclic reactions and development of stereoselective α-C-H activation of the S-methyl group. |
| Applications | Underutilization as chiral ligands and in materials science. | Screening in a wide array of catalytic reactions; synthesis and characterization of sulfoximine-containing polymers. |
| Environmental Impact | Lack of data on metabolism, degradation pathways, and ecotoxicity. | Conduct comprehensive studies on biodegradation, photostability, and effects on non-target organisms. |
Q & A
Q. What are the established synthetic routes for S-Methyl-S-(4-chlorophenyl) sulfoximine, and how do reaction conditions influence yield?
Methodological Answer: this compound is synthesized via a three-step protocol starting from methyl 4-chlorophenyl sulfide. Key steps include:
N-Cyanosulfilimine Formation : Reacting the sulfide with NHCN, t-BuOK, and NBS in MeOH at room temperature.
Oxidation : Treating the intermediate with m-CPBA in EtOH to form N-cyanosulfoximine.
Hydrolysis : Using 50% aqueous HSO at 110°C to yield the final sulfoximine .
- Critical Parameters :
- Excess m-CPBA (1.5–2.0 eq.) ensures complete oxidation.
- Acidic hydrolysis requires precise pH adjustment (pH 9 post-reaction) to avoid decomposition.
- Yield Optimization : Typical yields range from 78% to 89%, with purity confirmed by H/C NMR and HRMS .
Q. How is this compound characterized, and what analytical techniques are essential?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : H NMR (δ 7.93–7.88 ppm for aromatic protons; δ 3.11 ppm for CH) and C NMR (δ 142.1 ppm for Ar-Cq) confirm regiochemistry and purity .
- HRMS : Exact mass analysis (e.g., [M+H] calcd: 190.0093; found: 190.0096) validates molecular identity .
- Supplementary Methods :
- IR Spectroscopy : Peaks at 3263 cm (N–H stretch) and 1578 cm (C–Cl stretch) support structural assignments .
- TLC Monitoring : R values (e.g., 0.21 in 80% EtOAc:pentane) track reaction progress .
Q. What are the primary applications of this sulfoximine in medicinal chemistry?
Methodological Answer:
- Biological Activity : Acts as a glutathione synthesis inhibitor (IC ~0.02 mmol/L) via competitive binding to γ-glutamylcysteine synthetase, validated by dose-dependent glutathione depletion assays in cell cultures .
- Drug Discovery : The sulfoximine group enhances metabolic stability and bioavailability in lead compounds targeting oxidative stress pathways .
Advanced Research Questions
Q. How do stereochemical variations at the sulfur center affect reactivity and biological activity?
Methodological Answer:
- Stereochemical Control : Chiral resolution via HPLC or asymmetric synthesis using enantiopure auxiliaries (e.g., tert-butyl tetrazoles) enables isolation of R- and S-isomers.
- Impact on Activity :
Q. How can researchers resolve contradictions in NMR data for sulfoximine derivatives?
Methodological Answer:
- Common Contradictions : Discrepancies in aromatic proton splitting or unexpected coupling constants may arise from dynamic effects (e.g., hindered rotation).
- Resolution Strategies :
- Variable-Temperature NMR : Conduct experiments at −40°C to slow conformational exchange, clarifying splitting patterns .
- Crystallographic Validation : Use SHELX-refined X-ray structures to cross-reference bond angles and torsion angles with NMR-derived geometries .
- DFT Calculations : Compare experimental H chemical shifts with computed values (e.g., using Gaussian 16) to identify artifacts .
Q. What advanced functionalization strategies enable diversification of the sulfoximine scaffold?
Methodological Answer:
- N-Functionalization :
- Alkylation : React with alkyl halides under basic conditions (KOH/DMSO) to introduce substituents (e.g., tert-butyl groups), confirmed by H NMR δ 1.42 ppm (s, 9H) .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc)/SPhos catalyst) yield biaryl sulfoximines .
- S-Oxidation : Controlled oxidation with HO/AcOH generates sulfones, monitored by IR (shift from 1649 cm to 1320 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
